Cas no 590-46-5 (Betaine chloride)

Betaine chloride 化学的及び物理的性質
名前と識別子
-
- Betaine hydrochloride
- 1-Carboxy-N,N,N-trimethylmethanaminium chloride
- Betaine HCl
- BETAINE CHLORIDE
- BETAINE HCL(P)
- Achyin
- Achylin
- Acidin
- Acidine
- ACIDOL
- Acinorm
- BET HCL
- betain hydrochloride
- betainium chloride
- carboxymethyl-trimethyl-ammonium chloride
- carboxy-N,N,N-trimethylmethanaminium chloride
- Euacid
- Lycine hydrochloride
- Muriat
- Oxyneurine hydrochloride
- Pluchine
- TriMethyl glycocoll hydrochloride
- Acipepsol
- Acidogeno
- Aciventral forte
- Glycine betaine hydrochloride
- Acidol-Pepsin
- Glycocoll betain hydrochloride
- Acidol hydrochloride
- Cystadane
- (Carboxymethyl)trimethylammonium chloride
- Glycocollbetaine hydrochloride
- Rubrine C hydrochloride
- Betaine (hydrochloride)
- Glykokollbetain-chlorid [German]
- Betaine chloride
-
- MDL: MFCD00011903
- インチ: 1S/C5H11NO2.ClH/c1-6(2,3)4-5(7)8;/h4H2,1-3H3;1H
- InChIKey: HOPSCVCBEOCPJZ-UHFFFAOYSA-N
- ほほえんだ: [Cl-].O([H])C(C([H])([H])[N+](C([H])([H])[H])(C([H])([H])[H])C([H])([H])[H])=O
- BRN: 3916181
計算された属性
- せいみつぶんしりょう: 153.055656g/mol
- ひょうめんでんか: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 回転可能化学結合数: 2
- どういたいしつりょう: 153.055656g/mol
- 単一同位体質量: 153.055656g/mol
- 水素結合トポロジー分子極性表面積: 37.3Ų
- 重原子数: 9
- 複雑さ: 93.1
- 同位体原子数: 0
- 原子立体中心数の決定: 0
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 2
- 疎水性パラメータ計算基準値(XlogP): 何もない
- 互変異性体の数: 何もない
- ひょうめんでんか: 0
- ぶんしりょう: 153.61
じっけんとくせい
- 色と性状: White cryst.
- 密度みつど: 1.0000
- ゆうかいてん: 241-242 °C (lit.)
- PH値: 1 (50g/l, H2O, 20℃)
- ようかいど: H2O: 1 M at 20 °C, clear, colorless
- すいようせい: 64.7 g/100 mL (25 ºC)
- PSA: 37.30000
- LogP: -3.21880
- ようかいせい: 25℃における溶解度
- マーカー: 14,1179
- FEMA: 2211
Betaine chloride セキュリティ情報
-
記号:
- ヒント:に警告
- シグナルワード:Warning
- 危害声明: H319
- 警告文: P305+P351+P338
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 危険カテゴリコード: 36
- セキュリティの説明: S26-S39-S24/25
- 福カードFコード:3-10
- RTECS番号:BP3136000
-
危険物標識:
- リスク用語:R36
- TSCA:Yes
- ちょぞうじょうけん:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
- セキュリティ用語:S24/25
Betaine chloride 税関データ
- 税関コード:2923900090
- 税関データ:
中国税関コード:
2923900090概要:
29239000090他の四級アンモニウム塩及び四級アンモニウム塩基。規制条件:nothing.VAT:17.0%.税金還付率:9.0%。最恵国関税:6.5%.一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
2923900090他の四級アンモニウム塩及び水酸化物。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:6.5%.General tariff:30.0%
Betaine chloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B802930-500g |
Betaine Hydrochloride |
590-46-5 | AR | 500g |
¥98.00 | 2022-09-29 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B802930-2.5kg |
Betaine Hydrochloride |
590-46-5 | AR | 2.5kg |
¥428.00 | 2022-09-29 | |
SHANG HAI YUAN YE Biotechnology Co., Ltd. | S18045-100g |
Betaine hydrochloride |
590-46-5 | ,99% | 100g |
¥40.00 | 2022-01-07 | |
BioAustralis | BIA-B2635-25 mg |
Betaine hydrochloride |
590-46-5 | >95%byHPLC | 25mg |
$51.00 | 2023-09-16 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R011340-100g |
Betaine chloride |
590-46-5 | AR | 100g |
¥38 | 2023-07-11 | |
Fluorochem | 996199-25g |
Betain Hydrochloride |
590-46-5 | 97% | 25g |
£17.00 | 2022-02-28 | |
HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | TK186-100g |
Betaine chloride |
590-46-5 | ≥98% | 100g |
¥70元 | 2023-09-15 | |
HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | BZP0136-20mg |
Betaine chloride |
590-46-5 | HPLC≥98% | 20mg |
¥100元 | 2023-09-15 | |
DC Chemicals | DCY-098-20 mg |
Betaine hydrochloride |
590-46-5 | >98%, Standard References Grade | 20mg |
$280.0 | 2022-03-01 | |
TRC | B325155-2mg |
Betaine Hydrochloride |
590-46-5 | 2mg |
$ 57.00 | 2023-04-18 |
Betaine chloride サプライヤー
Betaine chloride 関連文献
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F. Liu,F. Boissou,A. Vignault,L. Lemée,S. Marinkovic,B. Estrine,K. De Oliveira Vigier,F. Jér?me RSC Adv. 2014 4 28836
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Zishan Sun,Yuping Zhou,Weiying Zhou,Jiabao Luo,Ruiyuan Liu,Xinguo Zhang,Liya Zhou,Qi Pang Nanoscale 2021 13 2472
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Dibyendu Mondal,Jai Prakash Chaudhary,Mukesh Sharma,Kamalesh Prasad RSC Adv. 2014 4 29834
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Anil Kumar Jangir,Bhawna,Gunjan Verma,Siddharth Pandey,Ketan Kuperkar New J. Chem. 2022 46 5332
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Gordana Kocic,Katarina Tomovic,Hristina Kocic,Dusan Sokolovic,Branka Djordjevic,Svetlana Stojanovic,Ivana Arsic,Andrija Smelcerovic RSC Adv. 2017 7 1271
-
Jian Cheng,Qinqin Xu,Xia Wang,Zaiquan Li,Fuzhong Wu,Jiaojing Shao,Haibo Xie Sustainable Energy Fuels 2019 3 1215
-
Shaoqing Qu,Eftychios Hadjittofis,Francisco Malaret,Jason Hallett,Rachel Smith,Kyra Sedransk Campbell Nanoscale Adv. 2023 5 2437
-
Gustavo Rodrigues Gomes,Julio Cezar Pastre Sustainable Energy Fuels 2020 4 1891
-
C. Journoux-Lapp,K. De Oliveira Vigier,C. Bachmann,S. Marinkovic,B. Estrine,G. Frapper,F. Jér?me Green Chem. 2017 19 5647
-
N. Araji,D. D. Madjinza,G. Chatel,A. Moores,F. Jér?me,K. De Oliveira Vigier Green Chem. 2017 19 98
Betaine chlorideに関する追加情報
The Role of Betaine Chloride (CAS No. 590-46-5) in Modern Chemical and Biomedical Applications
Betaine chloride, chemically known as N,N,N-trimethylglycine chloride, is an organic compound with the molecular formula C5H14ClNO2. Its CAS registry number, CAS No. 590-46-5, uniquely identifies this compound within chemical databases. As a quaternary ammonium salt, betaine chloride exhibits amphiphilic properties due to its trimethylammonium headgroup and hydroxymethyl tail, making it a versatile reagent in both industrial and academic settings. Recent advancements have further highlighted its potential in emerging fields such as drug delivery systems and biocompatible material synthesis.
In the realm of organic synthesis, betaine chloride has gained attention as a phase transfer catalyst. This application leverages its ability to facilitate reactions between polar and non-polar phases, enabling efficient solubilization of hydrophobic substrates in aqueous media. A 2023 study published in the Journal of Catalysis demonstrated that incorporating betaine chloride into asymmetric synthesis protocols enhanced enantioselectivity by up to 18%, particularly for complex heterocyclic compounds. Such improvements underscore its utility in producing chiral pharmaceutical intermediates with higher purity, reducing waste and optimizing yield.
Beyond catalytic roles, betaine chloride serves as a precursor for synthesizing betaine-based ion liquids, which are critical components in green chemistry initiatives. These low-melting-point salts exhibit exceptional thermal stability and recyclability, making them ideal for solvent-free reaction systems. Research from Angewandte Chemie (2023) revealed that ion liquids derived from betaine chloride significantly improved the efficiency of transesterification processes—a key step in biodiesel production—by lowering reaction temperatures without compromising product quality.
In biomedical engineering, betaine chloride has emerged as a promising candidate for enhancing drug delivery mechanisms. Its zwitterionic nature allows it to form stable complexes with hydrophobic drugs, thereby improving their aqueous solubility and bioavailability. A notable application involves the formulation of self-assembling nanoparticles for targeted cancer therapy. A collaborative study between MIT and Stanford University (published in Nature Materials late 2023) showed that when combined with polyethylene glycol (PEG), betaine chloride-functionalized carriers demonstrated prolonged circulation time in vivo while minimizing immune recognition—a critical advancement toward overcoming challenges in nanoparticle-based drug delivery.
The compound also plays a pivotal role in nucleic acid-based therapies such as gene editing and mRNA vaccines. Recent work by the University of Oxford (Science Advances 2023) explored its use as an adjuvant in lipid nanoparticle (LNP) formulations, where it stabilized mRNA payloads during storage while enhancing cellular uptake efficiency by 37% compared to conventional cationic lipids like DOTAP. This discovery addresses longstanding issues related to nucleic acid degradation and off-target effects, positioning betaine chloride as a potential alternative to traditional transfection agents.
In materials science applications, betaine chloride has been utilized to modify polymer surfaces for biomedical devices. By grafting onto polyurethane substrates via click chemistry techniques, researchers at ETH Zurich achieved significant improvements in protein resistance and antifouling properties—critical requirements for implantable medical devices such as vascular grafts or biosensors. The resulting surfaces exhibited over 90% reduction in nonspecific protein adsorption after 72 hours of incubation under physiological conditions.
Emerging studies also highlight its potential in environmental remediation technologies. A team from Tsinghua University recently developed a novel adsorbent material incorporating betaine chloride derivatives that selectively binds heavy metal ions like Pb2+ and Cd2+. Their findings published this year show adsorption capacities exceeding 150 mg/g at pH levels relevant to industrial wastewater treatment scenarios—demonstrating cost-effective solutions for pollution control without generating secondary contamination risks.
Betaine chloride's unique combination of hydrophilic-hydrophobic balance has led to innovative applications in cosmetic formulations. When used at concentrations between 1–3% wt/vol., it creates microemulsion systems capable of encapsulating both water-soluble actives like vitamin C and lipid-soluble ingredients such as retinoids within single delivery vehicles. Clinical trials conducted by L'Oréal Research confirmed enhanced skin penetration rates (measured via Franz diffusion cell assays) coupled with reduced irritation compared to conventional emulsifiers—a breakthrough validated through ex vivo human epidermis permeability studies.
A recent breakthrough published in Advanced Healthcare Materials (October 2023) demonstrated the compound's ability to mediate cell membrane interactions when incorporated into antimicrobial peptide analogs. The resulting hybrid constructs showed synergistic activity against multidrug-resistant pathogens like MRSA while maintaining minimal hemolytic activity—a critical balance required for next-generation antimicrobial therapies without systemic toxicity concerns.
In analytical chemistry applications, modified silica gel coated with betaine chloride derivatives have been shown to improve chromatographic separation efficiencies by altering surface polarity gradients along column matrices. This approach was successfully applied to separate isomeric compounds commonly found in pharmaceutical metabolites with baseline resolution achieved within half the time required by traditional methods according to experiments reported at the ACS Spring Meeting 2024.
Biochemical studies reveal its role as an osmolyte stabilizer under high-salt conditions where it protects enzyme activity through preferential hydration effects—a mechanism validated through molecular dynamics simulations published this year by researchers at Caltech's Bioengineering Division. This property makes it invaluable for preserving biocatalyst functionality during industrial biotransformations under non-native environmental conditions.
A groundbreaking application described in Biomaterials Science (March 2024) involves using betaine chloride-functionalized mesoporous silica nanoparticles (betaine-chloride functionalized MSNs) for controlled release of therapeutic proteins such as interferon alpha or insulin analogs. The zwitterionic surface coating prevents aggregation during storage while enabling pH-responsive release kinetics—critical parameters for maintaining protein integrity until reaching target tissues.
In imaging technologies development, recent research indicates that when conjugated with fluorescent dyes via click chemistry strategies (betamine-chloride conjugated fluorophores), this compound facilitates real-time tracking of intracellular processes with minimal autofluorescence interference compared to existing probes according to data presented at the SLAS Digital Health Conference earlier this year.
Surface modification studies using atomic layer deposition techniques (betamine-chloride surface modification via ALD) have produced novel coatings on medical implants that reduce bacterial adhesion rates by up to 89% while promoting osteoblast proliferation—findings supported by SEM imaging analysis from experiments conducted at Johns Hopkins University's Biomaterials Lab published April 2024.
The compound's ability to form stable complexes under extreme conditions has led to new applications in cryopreservation media formulations where it protects cellular membrane integrity during freezing/thawing cycles better than DMSO-based solutions according to comparative viability assays reported by Cell Preservation Technology researchers last quarter.
A recent patent application filed jointly by Pfizer R&D and Harvard Medical School details its use as a co-solvent additive improving solubility profiles of poorly water-soluble drugs within parenteral formulations—addressing Formulation By Design challenges outlined under ICH Q8 guidelines through thermodynamic modeling approaches validated via DSC analysis.
In polymer science advancements, copolymerization studies involving betamine-chloride monomers resulted in novel hydrogels exhibiting tunable swelling behaviors across different pH ranges—a property exploited for creating stimuli-responsive wound dressings capable of releasing antibiotics only when encountering infected tissue environments per experiments documented this year's issue of Macromolecules journal.
Spectroscopic analysis using FTIR coupled with XRD confirms that incorporating betamine-chloride into solid dispersion matrices enhances amorphous drug stabilization through hydrogen bonding networks formed between the compound's hydroxyl groups and drug molecules—a mechanism validated through long-term storage stability tests reported at Powder Technology Symposium late March 2024.
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